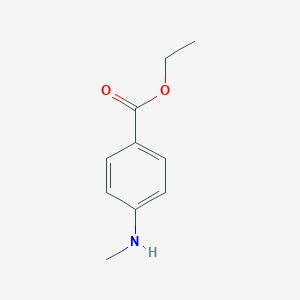

Ethyl 4-(methylamino)benzoate

Description

Contextualization within Substituted Benzoate (B1203000) Ester Chemistry

Ethyl 4-(methylamino)benzoate (B8343159), with the chemical formula C₁₀H₁₃NO₂, belongs to the class of substituted benzoate esters. nih.gov Its structure is characterized by a benzene (B151609) ring substituted with an ethyl ester group and a methylamino group at the para position. cymitquimica.com This arrangement of functional groups imparts specific chemical properties that are of interest in organic synthesis. The ester group is known to participate in various reactions, including hydrolysis and transesterification, while the methylamino group can be involved in reactions typical of secondary amines. acs.org

Significance as a Research Compound and Intermediate in Chemical Synthesis

Ethyl 4-(methylamino)benzoate serves as a valuable building block in the synthesis of more complex organic molecules. cymitquimica.comsmolecule.com Its bifunctional nature, possessing both an amine and an ester group, allows for a variety of chemical modifications. This makes it a useful starting material or intermediate in the preparation of a range of compounds, including those with potential applications in medicinal chemistry and materials science. cymitquimica.comsmolecule.com

In academic research, the compound is utilized in studies exploring the reactions and properties of substituted benzoates. smolecule.com For example, it can be used as a model compound to investigate the effects of substituents on reaction mechanisms or to develop new synthetic methodologies. The synthesis of derivatives of this compound, such as Ethyl 4-hydroxy-3-(methylamino)benzoate, further expands its utility in creating diverse molecular architectures.

The compound's role as an intermediate is highlighted by its use in the synthesis of various bioactive molecules. For instance, it is a known impurity of Benzocaine (B179285), indicating its connection to the synthesis of pharmaceutical compounds. cymitquimica.com Furthermore, research has been conducted on the synthesis of related compounds, such as N-substituted (aminomethyl)benzoate esters of acyclovir, as water-soluble prodrugs, demonstrating the potential of this class of compounds in drug delivery. nih.gov

The synthesis of this compound itself can be achieved through various methods. One common approach involves the esterification of 4-(methylamino)benzoic acid with ethanol (B145695). chemicalbook.com Another synthetic route is the reduction of ethyl 4-nitrobenzoate, followed by methylation. A related synthesis involves the hydrogenation of ethyl 4-(methylamino)-3-nitrobenzoate to produce ethyl 3-amino-4-(methylamino)benzoate. chemicalbook.com

Below are tables detailing the physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NO₂ nih.gov |

| Molecular Weight | 179.22 g/mol nih.gov |

| Appearance | Colorless to pale yellow liquid or solid cymitquimica.com |

| Melting Point | >63°C (decomposes) chemicalbook.com |

| CAS Number | 10541-82-9 nih.gov |

| IUPAC Name | This compound nih.gov |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Data |

|---|---|

| ¹H NMR | Data available in various research articles. For example, the synthesis of related compounds like ethyl 2-(methylamino)benzoate shows characteristic peaks for the aromatic protons, the ethyl group, and the methylamino group. amazonaws.com |

| ¹³C NMR | Similar to ¹H NMR, the ¹³C NMR spectrum would show distinct signals for the different carbon atoms in the molecule. Data for related structures are well-documented. amazonaws.com |

| Mass Spectrometry | The monoisotopic mass is reported as 179.094629. chemspider.com |

| Infrared (IR) Spectroscopy | IR spectra would show characteristic absorption bands for the N-H bond of the secondary amine, the C=O bond of the ester, and the aromatic C-H and C=C bonds. |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(methylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10(12)8-4-6-9(11-2)7-5-8/h4-7,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTKEUCWOHEYLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20312990 | |

| Record name | ethyl 4-(methylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10541-82-9 | |

| Record name | 10541-82-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-(methylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Ethyl 4 Methylamino Benzoate

Established Synthetic Routes for Ethyl 4-(methylamino)benzoate (B8343159)

The synthesis of Ethyl 4-(methylamino)benzoate can be achieved through several conventional methods, primarily involving reduction-based approaches or a combination of esterification and amine functionalization.

Reduction-Based Synthesis Approaches

A common strategy for the synthesis of aromatic amines is the reduction of a corresponding nitro compound. This approach can be applied to the synthesis of this compound. One such method involves the reduction of a nitro group on a precursor that already contains the desired methylamino and ethyl ester functionalities. For instance, the synthesis of a related compound, ethyl 3-amino-4-(methylamino)benzoate, has been reported via the reduction of ethyl 4-(methylamino)-3-nitrobenzoate. In this process, the nitro group is selectively reduced, typically using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere, to yield the corresponding amino group while leaving the rest of the molecule intact chemicalbook.com.

A general representation of this synthetic strategy is outlined in the table below:

| Precursor | Reagents and Conditions | Product |

| Ethyl 4-(methylamino)-3-nitrobenzoate | 5% or 10% Pd/C, H2, Methanol, Room Temperature | Ethyl 3-amino-4-(methylamino)benzoate |

This method highlights the utility of catalytic hydrogenation for the selective reduction of nitro groups in the presence of other functional groups like esters and secondary amines.

Esterification and Amine Functionalization Strategies

Another well-established route to this compound involves the initial synthesis of the parent aminobenzoic acid ester followed by functionalization of the amino group. The Fischer esterification is a classic and widely used method for the conversion of carboxylic acids to esters. In this reaction, the carboxylic acid is reacted with an excess of alcohol in the presence of an acid catalyst, typically sulfuric acid (H2SO4) masterorganicchemistry.commdpi.com. This equilibrium-driven reaction can be pushed towards the product side by using a large excess of the alcohol or by removing the water formed during the reaction masterorganicchemistry.com.

The synthesis of this compound can, therefore, commence with the Fischer esterification of 4-aminobenzoic acid with ethanol (B145695) to produce ethyl 4-aminobenzoate (B8803810) (benzocaine). Subsequent N-alkylation of the primary amino group with a methylating agent would then yield the final product. The N-alkylation of aromatic amines can be achieved using various reagents and conditions.

A plausible synthetic sequence is as follows:

Esterification: 4-Aminobenzoic acid is reacted with ethanol in the presence of an acid catalyst to form ethyl 4-aminobenzoate.

N-Methylation: The resulting ethyl 4-aminobenzoate is then subjected to N-methylation to introduce the methyl group onto the nitrogen atom, yielding this compound.

Advanced Synthetic Techniques and Green Chemistry Considerations in this compound Production

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies in chemical production. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One such advanced and green approach applicable to the synthesis of N-alkylated amines like this compound is the "borrowing hydrogen" or "hydrogen auto-transfer" strategy. This atom-economical method involves the N-alkylation of amines with alcohols, producing only water as a byproduct rsc.org. The process typically utilizes a metal catalyst to facilitate the temporary dehydrogenation of the alcohol to an aldehyde, which then reacts with the amine to form an imine. The metal hydride species, formed during the initial dehydrogenation, then reduces the imine to the desired N-alkylated amine nih.gov. This method avoids the use of stoichiometric alkylating agents and generates minimal waste.

Microwave-assisted organic synthesis (MAOS) is another advanced technique that can significantly accelerate reaction times and improve yields in esterification and N-alkylation reactions researchgate.net. Microwave irradiation can provide rapid and uniform heating, often leading to cleaner reactions with fewer side products researchgate.net. For instance, the Fischer esterification of substituted benzoic acids has been shown to be significantly enhanced under sealed-vessel microwave conditions researchgate.net.

Furthermore, a patent for the preparation of the related compound benzocaine (B179285) (ethyl 4-aminobenzoate) describes a "pure green route" that avoids the generation of large amounts of waste acid during the esterification process and allows for the recycling of the solvent and catalyst google.com. This process involves the esterification of 4-nitrobenzoic acid followed by a hydrogenation reaction using a Pd/C catalyst. Such principles can be adapted for the greener synthesis of this compound.

Derivatization Strategies of this compound and Analogs

The chemical structure of this compound offers several sites for modification, allowing for the synthesis of a wide range of derivatives with potentially diverse properties.

Synthesis of Substituted this compound Derivatives

The aromatic ring of this compound can be further substituted to introduce additional functional groups. For example, the synthesis of ethyl 4-amino-3-methylbenzoate has been reported, demonstrating that the benzene (B151609) ring can be alkylated orgsyn.orgnih.gov. This particular derivative serves as an intermediate in the synthesis of more complex molecules.

Another approach to derivatization involves the modification of the ester or amino functionalities. For instance, a series of N-substituted 4-(ethyl methyl amino) benzohydrazide (B10538) derivatives have been synthesized chemijournal.com. This involves the conversion of the ethyl ester group into a hydrazide, which can then be further reacted to introduce various substituents.

Formation of Schiff Base Derivatives of this compound

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary or secondary amine with an aldehyde or a ketone. The amino group of this compound or its primary amine analog, ethyl 4-aminobenzoate, can readily react with various aromatic aldehydes to form Schiff base derivatives.

The synthesis of Schiff bases from 4-aminobenzoic acid and its esters has been widely reported asianpubs.orgsemanticscholar.orgresearchgate.net. The reaction is generally carried out by refluxing the amine and aldehyde in a suitable solvent, often with a catalytic amount of acid asianpubs.orgsemanticscholar.org. The formation of the C=N imine bond is a key transformation in organic synthesis and provides a versatile route to a diverse range of compounds dergipark.org.tr.

The following table provides examples of Schiff bases synthesized from 4-aminobenzoic acid and various aromatic aldehydes, a reaction analogous to what could be performed with this compound.

| Amine Reactant | Aldehyde Reactant | Product (Schiff Base) |

| 4-Aminobenzoic acid | 2-Chlorobenzaldehyde | 4-[(2-chlorobenzylidene)amino]benzoic acid |

| 4-Aminobenzoic acid | Furan-2-carbaldehyde | 4-[(furan-2-ylmethylene)amino]benzoic acid |

| 4-Aminobenzoic acid | Cinnamaldehyde | 4-[(3-phenylallylidene)amino]benzoic acid |

| 4-Aminobenzoic acid | Salicylaldehyde | 4-[(2-hydroxybenzylidene)amino]benzoic acid |

| 4-Aminobenzoic acid | Vanillin | 4-[(4-hydroxy-3-methoxybenzylidene)amino]benzoic acid |

| 4-Aminobenzoic acid | 3-Nitrobenzaldehyde | 4-[(3-nitrobenzylidene)amino]benzoic acid |

Mechanistic Investigations of Reaction Pathways Involving this compound

The chemical reactivity of this compound is dictated by its constituent functional groups: a secondary N-methylaniline and an ethyl benzoate (B1203000) moiety. Mechanistic investigations into its reaction pathways often focus on transformations involving these groups. A key area of study is the cleavage of the methyl group from the nitrogen atom, a process known as N-demethylation. Understanding the mechanisms of these reactions is crucial for synthetic applications and for elucidating the behavior of this compound in various chemical environments.

Demethylation Reaction Mechanisms of Substituted Anilines and Esters

The demethylation of this compound specifically refers to the removal of the methyl group from the nitrogen atom of the 4-(methylamino) moiety. While the ethyl group of the ester could be cleaved (de-ethylation), the term demethylation in this context targets the N-CH₃ bond. The mechanisms for demethylating substituted anilines can be broadly categorized into chemical, photochemical, and biochemical methods. researchgate.net

Chemical N-Demethylation Mechanisms:

Historically, the N-demethylation of tertiary and secondary amines, including N-methylated anilines, has been achieved through several classical methods, each with a distinct reaction pathway. researchgate.netnih.gov

Von Braun Reaction: This method traditionally uses cyanogen (B1215507) bromide (CNBr) to demethylate tertiary amines. nih.gov For a secondary amine like this compound, the reaction would first involve N-cyanation. The mechanism proceeds via nucleophilic attack of the amine nitrogen on the electrophilic cyanogen bromide, displacing the bromide ion. The resulting N-cyano intermediate is then typically hydrolyzed under acidic or basic conditions to yield the demethylated secondary or primary amine, respectively. While effective, this method involves highly toxic reagents. nih.gov

Chloroformate Reagents: Reagents like α-chloroethyl chloroformate provide a milder alternative for N-demethylation. nih.gov The reaction with a secondary N-methyl aniline (B41778) would proceed through an N-alkoxycarbonylation mechanism. The nitrogen atom attacks the chloroformate, leading to a carbamate (B1207046) intermediate. This intermediate can then be cleaved, often by gentle heating in methanol, to release the demethylated aniline hydrochloride. nih.gov

Oxidative N-Demethylation: This pathway is particularly relevant in biological systems but can also be achieved with chemical oxidants. The mechanism generally involves the oxidation of the amine to an iminium ion intermediate. This is often initiated by a single electron transfer (SET) from the nitrogen atom. The resulting iminium cation is then hydrolyzed by water to yield the demethylated amine and formaldehyde (B43269). Various reagents, including iron-based catalysts and molecular oxygen, can facilitate this process for N,N-dimethylanilines, and the principles can be extended to secondary N-methylanilines. nih.gov

Enzymatic Demethylation:

In biological contexts, demethylation is often catalyzed by enzymes such as cytochrome P450 monooxygenases and lysine-specific demethylases (LSDs). wikipedia.orgnih.gov These enzymes operate through oxidative pathways. For instance, cytochrome P450 enzymes exploit the slightly weakened C-H bonds of the methyl group attached to the nitrogen. wikipedia.org The mechanism involves the hydroxylation of the methyl group to form a carbinolamine intermediate. This intermediate is unstable and spontaneously decomposes to the demethylated amine and formaldehyde. wikipedia.org Lysine-specific demethylase 1 (LSD1) utilizes flavin adenine (B156593) dinucleotide (FAD) as a cofactor to oxidize the N-methyl group, facilitating its removal. nih.gov While these enzymes typically act on specific protein substrates, the fundamental mechanism of oxidative C-N bond cleavage is a key pathway for N-demethylation. nih.govbu.edu

The presence of the electron-withdrawing ethyl benzoate group at the para position of the aniline ring influences the nucleophilicity of the nitrogen atom. This electronic effect can impact the kinetics of demethylation reactions. For instance, in reactions involving nucleophilic attack by the nitrogen (e.g., with chloroformates), the rate might be slower compared to an unsubstituted N-methylaniline due to reduced electron density on the nitrogen. Conversely, in oxidative mechanisms, the electronic properties of the substituent can affect the stability of intermediates.

The table below summarizes various demethylation approaches applicable to N-methylated anilines, along with their general mechanistic features.

| Method | Reagent(s) | Key Intermediate | General Mechanism |

| Von Braun Reaction | Cyanogen bromide (CNBr), followed by hydrolysis | N-Cyano derivative | Nucleophilic attack on CNBr, followed by hydrolysis of the cyanamide |

| Chloroformate Method | α-Chloroethyl chloroformate, then methanolysis | Carbamate | Nucleophilic acyl substitution to form a carbamate, followed by cleavage |

| Oxidative Demethylation | Fe(III) catalysts, O₂, or other oxidants | Iminium cation | Single Electron Transfer (SET) followed by hydrolysis of the iminium ion |

| Enzymatic (e.g., P450) | Cytochrome P450, O₂, NADPH | Carbinolamine | C-H bond hydroxylation of the methyl group, followed by collapse of the intermediate |

Spectroscopic Characterization and Structural Elucidation of Ethyl 4 Methylamino Benzoate

Advanced Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides profound insight into the molecular vibrations and functional groups present in Ethyl 4-(methylamino)benzoate (B8343159).

The FT-IR spectrum of Ethyl 4-(methylamino)benzoate is characterized by absorption bands corresponding to its constituent functional groups. The N-H stretching vibration of the secondary amine group is expected to appear as a sharp band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and methyl groups are found just below this value, in the 2850-2980 cm⁻¹ range.

One of the most prominent bands in the spectrum is the C=O stretching vibration of the ester group, which is anticipated to be strong and sharp, typically appearing around 1715-1730 cm⁻¹. The exact position is influenced by conjugation with the benzene (B151609) ring. The C-O stretching vibrations of the ester group will produce intense bands in the 1100-1300 cm⁻¹ region. Vibrations associated with the benzene ring, including C=C stretching, are expected in the 1450-1600 cm⁻¹ range. The para-substitution pattern of the aromatic ring typically gives rise to a characteristic out-of-plane C-H bending vibration around 800-850 cm⁻¹.

A detailed assignment of the fundamental vibrational wavenumbers for this compound can be made by comparing its spectra with those of related molecules such as ethyl benzoate (B1203000), and mthis compound. nist.govias.ac.in The table below presents the expected key vibrational frequencies and their assignments based on characteristic group frequencies and data from analogous compounds.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3400 | Medium | N-H Stretch | Secondary Amine |

| ~3070 | Medium | C-H Stretch | Aromatic |

| ~2980, ~2940 | Medium | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1720 | Strong | C=O Stretch | Ester Carbonyl |

| ~1605 | Strong | C=C Stretch | Aromatic Ring |

| ~1520 | Medium | C=C Stretch / N-H Bend | Aromatic / Amine |

| ~1450 | Medium | C-H Bend | Aliphatic (CH₃, CH₂) |

| ~1360 | Medium | C-N Stretch | Aryl-Amine |

| ~1280 | Strong | C-O Stretch | Ester |

| ~1170 | Strong | C-O Stretch | Ester |

| ~1110 | Medium | C-H In-plane Bend | Aromatic |

| ~840 | Strong | C-H Out-of-plane Bend | p-disubstituted Ring |

Note: This table is predictive and based on data from analogous compounds. Actual experimental values may vary slightly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. The ¹H and ¹³C NMR spectra provide definitive structural confirmation for this compound.

The ¹H NMR spectrum of this compound displays characteristic signals for the ethyl, methylamino, and aromatic protons. Based on the analysis of closely related structures, the following chemical shifts are predicted. amazonaws.com

The aromatic region is expected to show a typical AA'BB' system for a 1,4-disubstituted benzene ring. The two protons (H-2, H-6) ortho to the electron-withdrawing ethyl ester group will be deshielded and appear as a doublet at a higher chemical shift (around 7.8-8.0 ppm). The two protons (H-3, H-5) ortho to the electron-donating methylamino group will be shielded and appear as a doublet at a lower chemical shift (around 6.5-6.7 ppm).

The ethyl group will present as a quartet for the methylene (B1212753) (-OCH₂-) protons around 4.3 ppm, coupled to the methyl (-CH₃) protons, which will appear as a triplet around 1.4 ppm. The methylamino group will show a singlet for the N-methyl (-NHCH₃) protons around 2.9 ppm and a broader signal for the N-H proton, the position of which can vary depending on solvent and concentration.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | Doublet | 2H | Aromatic (H-2, H-6) |

| ~6.60 | Doublet | 2H | Aromatic (H-3, H-5) |

| ~4.30 | Quartet | 2H | -OCH₂ CH₃ |

| ~4.1 (variable) | Broad Singlet | 1H | NH |

| ~2.90 | Singlet | 3H | -NHCH₃ |

| ~1.35 | Triplet | 3H | -OCH₂CH₃ |

Note: Predicted values are based on CDCl₃ as the solvent and may vary based on experimental conditions.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eight distinct signals are expected.

The carbonyl carbon (C=O) of the ester is the most deshielded, appearing around 167 ppm. The aromatic carbons show a range of shifts influenced by the substituents. C-4, bonded to the nitrogen, will be significantly shielded by the electron-donating amino group and appear at a high field (~152 ppm). Conversely, C-1, bonded to the ester group, will be found at a lower field (~119 ppm). The aromatic carbons ortho to the amino group (C-3, C-5) are shielded (~111 ppm), while those ortho to the ester group (C-2, C-6) are deshielded (~131 ppm).

The carbons of the ethyl group (-OCH₂CH₃) are expected at approximately 60 ppm and 14 ppm, respectively. The methylamino carbon (-NHCH₃) should appear around 30 ppm. These assignments are consistent with data reported for similar aminobenzoate esters. amazonaws.com

| Predicted δ (ppm) | Assignment |

| ~167.0 | C =O |

| ~152.5 | C -4 |

| ~131.5 | C -2, C -6 |

| ~119.0 | C -1 |

| ~111.0 | C -3, C -5 |

| ~60.0 | -OCH₂ CH₃ |

| ~30.0 | -NHCH₃ |

| ~14.5 | -OCH₂CH₃ |

Note: Predicted values are based on CDCl₃ as the solvent and may vary based on experimental conditions.

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of a compound through its fragmentation pattern upon ionization. For this compound (C₁₀H₁₃NO₂), which has a molecular weight of 179.22 g/mol , the mass spectrum provides a unique fingerprint for its identification. nih.govchemspider.com

In a typical electron ionization (EI) mass spectrum, the molecule would be expected to exhibit a distinct molecular ion peak ([M]⁺˙) at a mass-to-charge ratio (m/z) of 179. Subsequent fragmentation would likely occur at the ester and amino functional groups. Key fragmentation pathways for esters often involve the loss of the alkoxy group. For this compound, this would correspond to the loss of an ethoxy radical (•OCH₂CH₃), leading to the formation of the 4-(methylamino)benzoyl cation at m/z 134. Another common fragmentation is the loss of ethylene (B1197577) (C₂H₄) via a McLafferty rearrangement, if sterically feasible, or cleavage of the C-O bond.

Furthermore, fragmentation involving the methylamino group can occur. This could include the loss of a methyl radical (•CH₃) from the molecular ion or subsequent fragment ions. The analysis of these characteristic fragment ions allows for the unambiguous identification of this compound and differentiation from its isomers. Public databases confirm the availability of GC-MS data for this compound, which serves as a reference for its identification. nih.gov

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Predicted) | Ion Structure/Fragment Lost | Description |

| 179 | [C₁₀H₁₃NO₂]⁺˙ | Molecular Ion ([M]⁺˙) |

| 150 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 134 | [M - •OCH₂CH₃]⁺ | Loss of ethoxy radical from the ester group |

| 106 | [M - C₄H₇O]⁺ | Further fragmentation |

Electronic Absorption Spectroscopy (UV-Vis) and Electronic Properties Analysis

Electronic absorption spectroscopy, or UV-Vis, provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The chromophore in this compound is the p-aminobenzoic acid ester moiety. The presence of the electron-donating methylamino group and the electron-withdrawing ethyl ester group, both conjugated to the benzene ring, dictates its electronic absorption properties.

While specific spectral data for this compound is not widely published, data from closely related compounds are highly informative. For instance, Ethyl 4-aminobenzoate (B8803810) exhibits two primary absorption bands, one around 227 nm and a longer wavelength band near 310 nm, which are attributed to π → π* transitions within the benzene ring and charge-transfer transitions involving the amino group and the carbonyl group. researchgate.net Similarly, Ethyl 4-(dimethylamino)benzoate (B8555087), a tertiary amine synergist, shows a characteristic absorption peak at approximately 313 nm. researchgate.net

Based on these analogs, this compound is expected to have a strong absorption maximum (λmax) in the range of 310-315 nm. This absorption is due to the intramolecular charge transfer (ICT) character of the transition, where the lone pair of electrons on the nitrogen atom interacts with the π-system of the aromatic ring and the carbonyl group. The solvent environment can influence the exact position of this peak (solvatochromism).

Table 2: UV-Vis Absorption Data for Analogs of this compound

| Compound | λmax (nm) | Solvent/Conditions | Reference |

| Ethyl 4-aminobenzoate | ~310 | Aqueous | researchgate.net |

| Ethyl 4-(dimethylamino)benzoate | ~313 | UV-B range | researchgate.net |

X-ray Diffraction Studies for Crystalline Structure Determination

Although a specific single-crystal X-ray diffraction study for this compound is not available in the searched literature, analysis of closely related structures deposited in the Cambridge Structural Database (CSD) provides a robust framework for understanding its likely solid-state conformation, crystal packing, and intermolecular interactions. nih.govbiokeanos.com

X-ray crystallography on analogous compounds, such as Ethyl 4-(dimethylamino)benzoate, reveals detailed molecular geometries. nih.gov For Ethyl 4-(dimethylamino)benzoate, the crystal structure shows that the molecule is nearly planar. nih.gov However, studies on other, more complex derivatives containing a Caryl—CH₂—NH—Caryl moiety show that the molecule can adopt a bent shape, with significant torsion angles between the aromatic rings. nih.gov

Table 3: Crystallographic Data for the Analog Ethyl 4-(dimethylamino)benzoate

| Parameter | Value |

| Chemical Formula | C₁₁H₁₅NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.6949 (8) |

| b (Å) | 6.6596 (4) |

| c (Å) | 12.8529 (9) |

| β (°) | 98.672 (11) |

| Volume (ų) | 1074.20 (12) |

| Z | 4 |

| Data sourced from a study on Ethyl 4-(dimethylamino)benzoate. nih.gov |

The secondary amine (N-H) group in this compound is a key functional group capable of acting as a hydrogen bond donor. The carbonyl oxygen of the ester group is a primary hydrogen bond acceptor. Therefore, in the solid state, it is highly probable that N—H···O=C hydrogen bonds form, linking molecules into chains, dimers, or more complex three-dimensional networks.

In the crystal structure of Ethyl 4-(dimethylamino)benzoate, which lacks a hydrogen bond donor on the amine, the packing is stabilized by weaker C—H···O interactions that link molecules into chains. nih.gov In contrast, structures of related Schiff bases containing hydroxyl groups show strong O—H···N hydrogen bonds that form zigzag chains. core.ac.uk For this compound, the N-H group would be the primary donor. These hydrogen bonding interactions are fundamental to the stability of the crystal lattice and influence the material's physical properties, such as melting point and solubility. The presence of aromatic rings also allows for potential π-π stacking interactions, which would further stabilize the crystal packing.

Computational Chemistry and Theoretical Investigations of Ethyl 4 Methylamino Benzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For ethyl 4-(methylamino)benzoate (B8343159), DFT calculations are instrumental in understanding its fundamental characteristics. These calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), which provide a reliable level of theory for organic molecules.

Optimization of Molecular Geometry and Potential Energy Surface Scans

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). For ethyl 4-(methylamino)benzoate, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Potential energy surface (PES) scans are also conducted to explore the conformational landscape of the molecule. This is particularly important for understanding the rotational barriers around key single bonds, such as the C-N bond of the methylamino group and the C-O bond of the ester group. For a related compound, ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB), PES scans calculated at the B3LYP-D3(BJ)/6-31+G** level of theory have been used to identify the minimum energy conformations. researchgate.net

Table 1: Illustrative Optimized Geometric Parameters for a Benzoate (B1203000) Derivative (Data is illustrative as specific data for this compound was not found in the search results)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.390 - 1.405 | 118 - 121 | - |

| C-N | 1.38 | - | - |

| C=O | 1.23 | - | - |

| C-O | 1.34 | - | - |

| N-C (methyl) | 1.45 | - | - |

| C-C-O (ester) | - | 125 | - |

| C-N-C | - | 122 | - |

| O=C-O-C | - | - | 180 (trans) |

Analysis of Electronic Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For a similar molecule, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, DFT calculations at the B3LYP/6-311G(d,p) level showed a HOMO-LUMO gap that indicated its potential reactivity. materialsciencejournal.org For ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate, the HOMO-LUMO gap was found to be a significant factor in its electronic properties, which could be tuned by complexation with metal ions. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for a Benzoate Derivative (Data is illustrative as specific data for this compound was not found in the search results)

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. wikipedia.org It localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals, allowing for the study of intramolecular interactions and charge transfer. The stabilization energies (E(2)) calculated in NBO analysis quantify the strength of these interactions. For instance, the interaction between the lone pair of the nitrogen atom and the antibonding orbitals of the benzene (B151609) ring can indicate significant charge delocalization.

In studies of related molecules, NBO analysis has been used to understand the stability arising from hyperconjugative interactions and charge delocalization. researchgate.net For example, in benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, NBO analysis revealed significant intramolecular charge transfer. nih.gov

Molecular Electrostatic Potential (MEP) Mapping and Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. wolfram.com It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In this compound, the oxygen atoms of the carbonyl group and the nitrogen atom are expected to be regions of high negative potential, making them likely sites for interaction with electrophiles. The hydrogen atoms of the amino group and the aromatic ring are likely to show positive potential. MEP analysis of similar molecules has confirmed that the negative regions are mainly over electronegative atoms, while positive regions are over hydrogen atoms. nih.govresearchgate.net

Prediction of Vibrational Spectra and Comparison with Experimental Data

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure and assign the observed spectral bands to specific vibrational modes. It is common practice to scale the calculated frequencies to account for anharmonicity and limitations of the theoretical method. Studies on similar benzoate derivatives have shown that DFT calculations, particularly with the B3LYP functional, can accurately reproduce experimental vibrational spectra. scholarsresearchlibrary.comresearchgate.net

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Benzoate Derivative (Data is illustrative as specific data for this compound was not found in the search results)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| N-H Stretch | 3450 | 3430 | Asymmetric stretch |

| C=O Stretch | 1715 | 1700 | Carbonyl stretch |

| C-N Stretch | 1320 | 1310 | Aromatic C-N stretch |

| C-O Stretch | 1280 | 1275 | Ester C-O stretch |

Thermodynamic Property Calculations

DFT calculations can also be used to predict the thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and heat capacity. chemmethod.com These properties are essential for understanding the stability and reactivity of the compound under different conditions. For instance, the standard molar enthalpies of formation of related methyl esters have been determined both experimentally and computationally, showing good agreement. researchgate.net

Table 4: Illustrative Calculated Thermodynamic Properties for a Benzoate Derivative at 298.15 K (Data is illustrative as specific data for this compound was not found in the search results)

| Property | Value | Unit |

| Enthalpy of Formation | -350 | kJ/mol |

| Entropy | 420 | J/(mol·K) |

| Heat Capacity (Cv) | 200 | J/(mol·K) |

Reactivity and Mechanism Prediction

Theoretical models are instrumental in predicting how and where a molecule is likely to react. By calculating the electronic structure and energy landscapes, computational chemistry can forecast reaction outcomes and elucidate complex mechanisms that are often difficult to observe experimentally.

Fukui function analysis, rooted in density functional theory (DFT), is a crucial tool for identifying the most reactive sites within a molecule. uchile.cl The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when an electron is added to or removed from the system, thereby indicating the propensity of a site for electrophilic, nucleophilic, or radical attack. researchgate.net

For this compound, the primary reactive centers can be predicted by analyzing the Fukui functions. The nitrogen atom of the methylamino group and specific carbon atoms on the aromatic ring are key sites of interest.

Nucleophilic Attack (ƒ(r)): Regions with a high ƒ value are susceptible to nucleophilic attack (electron-accepting). In this compound, the carbonyl carbon of the ester group is a primary candidate for nucleophilic attack due to its electrophilic character.

Electrophilic Attack (ƒ(r)): Sites with a high ƒ value are prone to electrophilic attack (electron-donating). The nitrogen atom of the methylamino group, with its lone pair of electrons, is expected to be the most susceptible site for electrophilic attack. This is supported by studies on analogous compounds like 2-ethylhexyl 4-(dimethylamino)benzoate (B8555087) (ODPABA), where the amino nitrogen was identified as the most probable site for electrophilic attack by species like HOCl. d-nb.info The aromatic ring, activated by the electron-donating methylamino group, also contains positions (ortho to the amino group) susceptible to electrophilic substitution.

Radical Attack (ƒ(r)): This function predicts reactivity towards radical species. The methyl group attached to the nitrogen and the benzylic positions are potential sites for hydrogen abstraction by radicals.

Table 1: Predicted Reactive Sites in this compound via Fukui Function Analysis

| Type of Attack | Predicted Reactive Site(s) | Rationale |

| Nucleophilic | Carbonyl Carbon (Ester) | High positive partial charge, electron-deficient. |

| Electrophilic | Nitrogen Atom (Amino) | High electron density due to the lone pair. |

| Aromatic Ring (ortho to -NHCH₃) | Activated by the electron-donating amino group. | |

| Radical | Methyl-amino Hydrogen | Potential for hydrogen atom abstraction. |

This table is generated based on established principles of chemical reactivity and findings from analogous structures.

Computational modeling can simulate the degradation pathways of this compound under various conditions, such as exposure to UV radiation or oxidizing agents. Studies on the closely related compound ODPABA provide a strong basis for predicting these mechanisms. d-nb.infojeeng.net

The degradation of ODPABA has been shown to proceed via different pathways depending on the conditions. d-nb.inforesearchgate.net In the presence of UV radiation alone, photodegradation likely occurs through a radical mechanism. d-nb.info This process can involve the formation of cation radicals and subsequent demethylation. d-nb.inforesearchgate.net For this compound, a similar photodegradation pathway would involve the initial absorption of UV light, leading to an excited state, followed by potential N-demethylation to form Ethyl 4-aminobenzoate (B8803810) or cleavage of the ester group.

When exposed to oxidizing agents like sodium hypochlorite (B82951) (NaOCl) or hydrogen peroxide (H₂O₂), both ionic and radical mechanisms can contribute. d-nb.inforesearchgate.net Theoretical calculations for ODPABA showed that the abstraction of a hydrogen atom from the N(CH₃)₂ group is thermodynamically more favorable than from the ethylhexyl chain, indicating the susceptibility of the amino group to oxidation. d-nb.info This suggests that a primary degradation step for this compound would be the oxidation of the methylamino group.

Key predicted degradation products for this compound, based on analogy with ODPABA, include:

Ethyl 4-aminobenzoate: Resulting from N-demethylation.

4-(Methylamino)benzoic acid: Resulting from the hydrolysis of the ethyl ester group.

Chlorinated derivatives (in the presence of chlorine), where substitution occurs on the aromatic ring. jeeng.net

Structure-Reactivity Relationship (SAR) Studies Utilizing Quantum Chemical Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies use computational descriptors to correlate a molecule's structure with its chemical reactivity or biological activity. researchgate.net Quantum chemical descriptors, derived from the electronic structure of a molecule, provide deep insights into its behavior. scispace.com

For this compound and its potential derivatives, a QSAR model can be built using descriptors calculated via DFT methods. nih.gov These descriptors quantify various electronic and structural properties:

HOMO and LUMO Energies (E, E): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. A high E indicates a greater ability to donate electrons (nucleophilicity), while a low E suggests a greater ability to accept electrons (electrophilicity).

HOMO-LUMO Gap (ΔE): The energy gap between HOMO and LUMO is a measure of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.

Global Hardness (η) and Softness (S): Hardness (η = (E - E)/2) relates to the resistance to change in electron distribution. Softness (S = 1/η) is the reciprocal of hardness; soft molecules are more reactive.

Electronegativity (χ): This descriptor (χ = -(E + E)/2) measures the ability of a molecule to attract electrons.

Molecular Electrostatic Potential (MEP): A 3D map of the charge distribution that highlights electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for intermolecular interactions.

By calculating these descriptors for a series of related compounds and correlating them with experimentally observed reactivity (e.g., reaction rates), a predictive SAR model can be developed. rsc.org

Table 2: Key Quantum Chemical Descriptors for SAR Studies

| Descriptor | Definition | Significance in Reactivity |

| E | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |

| E | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | E - E | Chemical reactivity and stability |

| Hardness (η) | (E${LUMO}{HOMO}$)/2 | Resistance to electronic change |

| Softness (S) | 1 / η | Measure of molecular polarizability and reactivity |

| Electronegativity (χ) | -(E${HOMO}{LUMO}$)/2 | Electron-attracting tendency |

| Dipole Moment (μ) | Vector sum of bond dipoles | Polarity and interaction strength |

In Silico Screening and Predictive Modeling for Derivative Design

In silico screening uses computational methods to evaluate large virtual libraries of compounds for desired properties, significantly accelerating the discovery of new molecules. researchgate.net This approach can be applied to design derivatives of this compound with tailored functionalities.

A notable example is the in silico screening of a Schiff base derived from a related structure, Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB), to identify derivatives with enhanced nonlinear optical (NLO) properties. researchgate.netwikimedia.org In that study, researchers used DFT calculations to:

Optimize Molecular Geometries: Determine the most stable 3D structure of the parent molecule and its derivatives.

Calculate Electronic Properties: Compute key parameters like dipole moment, polarizability (α), and the first hyperpolarizability (β), which are crucial for NLO activity.

Screen Derivatives: Systematically replace parts of the molecule (e.g., substituting the methoxy (B1213986) group with stronger electron-donating groups like pyrrolyl or dimethylamino) and recalculate the NLO properties.

Identify Leads: The study found that substituting the methoxy group with a pyrrolyl group significantly enhanced the NLO response. wikimedia.org

A similar predictive modeling workflow could be used for this compound. For instance, to design improved UV absorbers, one could screen derivatives with modifications to the amino group, the ester, or the aromatic ring. The model would predict properties like the UV absorption maximum (λ) and molar absorptivity by performing Time-Dependent DFT (TD-DFT) calculations. This allows for the pre-selection of the most promising candidates for synthesis and experimental testing. researchgate.net

Artificial Intelligence (AI)-Driven Retrosynthesis and Synthetic Route Guidance

For a target like this compound, an AI retrosynthesis tool would operate as follows:

Input Target Molecule: The structure of this compound is provided to the AI system.

Apply Retrosynthetic Rules: The AI, using a neural network or other machine learning model, identifies key bonds that can be disconnected based on known chemical reactions (e.g., esterification, N-alkylation, aromatic substitution). nih.gov

Generate Precursors: The model proposes a set of potential precursors. For example, it might suggest disconnecting the ester bond, leading to 4-(methylamino)benzoic acid and ethanol (B145695). Another disconnection could be the C-N bond, suggesting 4-aminobenzoic acid ethyl ester and a methylating agent.

Iterative Deconstruction: The process is repeated for each precursor until simple, readily available starting materials are identified.

Rank and Score Pathways: The AI evaluates the proposed synthetic routes based on criteria such as reaction feasibility, predicted yield, cost of starting materials, and step count. mdpi.com

Biological Activities and Medicinal Chemistry Applications of Ethyl 4 Methylamino Benzoate and Its Analogs

Investigation of Pharmacological Properties and Bioactivity Screening

The pharmacological profile of Ethyl 4-(methylamino)benzoate (B8343159) has not been extensively characterized. However, its structural similarity to other 4-aminobenzoate (B8803810) esters suggests potential biological activities. The core 4-aminobenzoate structure is a key component in several local anesthetic drugs, such as procaine (B135) and tetracaine (B1683103). rsc.org This suggests that Ethyl 4-(methylamino)benzoate and its analogs could be investigated for similar properties.

Bioactivity screening of related benzoate (B1203000) compounds has revealed a range of effects. For instance, certain benzoic acid derivatives have been identified as inhibitors of influenza viruses. nih.govresearchgate.net Additionally, some p-aminobenzoic acid derivatives have shown inhibitory activity against the H2-pteroate synthesizing system in Escherichia coli, indicating potential antibacterial applications. acs.org In a different context, Ethyl 3,4-dihydroxybenzoate has been studied for its ability to protect against hypoxia-induced oxidative damage in myoblast cells. nih.gov

A summary of the investigated activities of various benzoate analogs is presented in the table below.

| Compound/Analog | Investigated Biological Activity | Reference |

| 4-Aminobenzoate Derivatives | Local Anesthetics | rsc.org |

| Benzoic Acid Derivatives | Influenza Virus Inhibition | nih.govresearchgate.net |

| p-Aminobenzoic Acid Derivatives | Antibacterial (H2-pteroate synthesis inhibition) | acs.org |

| Ethyl 3,4-dihydroxybenzoate | Protection against oxidative damage | nih.gov |

Mechanisms of Action at the Molecular and Cellular Levels

The precise molecular and cellular mechanisms of action for this compound are not well-documented. However, by examining its structural analogs, potential mechanisms can be postulated.

Enzyme Inhibition Studies

Derivatives of p-aminobenzoic acid have been studied as enzyme inhibitors. A notable example is their role as competitive inhibitors in the folic acid synthesis pathway in bacteria, specifically targeting dihydropteroate (B1496061) synthase. acs.org This mode of action is the basis for the antibacterial effects of sulfonamides, which are structurally similar to p-aminobenzoic acid.

Furthermore, studies on food preservatives like sodium benzoate have explored their inhibitory effects on various enzymes. For example, sodium benzoate has been shown to inhibit NAD(P)H:FMN oxidoreductase. While this provides a general indication of how benzoate derivatives might interact with enzymes, the specific inhibitory profile of this compound remains to be investigated.

Receptor Interaction and Binding Affinity Studies (e.g., Estrogen Receptors)

There is a lack of specific research on the interaction of this compound with estrogen receptors. However, the study of how various synthetic compounds interact with estrogen receptors (ERs) is an active area of research. For instance, studies on synthetic estrogens have utilized fluorescence polarization to compare the binding affinities of different compounds for human ERα and ERβ. researchgate.net This methodology could be applied to screen this compound and its analogs for potential estrogenic or anti-estrogenic activity. The chemical interaction between the estrogen receptor and various ligands, including derivatives of monohydroxybenzo[a]pyrene, has been studied using techniques like fluorescence line-narrowing spectroscopy, which helps to understand the binding orientation within the receptor's binding site. researchgate.net

Influence on Gene Expression and Cellular Processes

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to a core structure influence biological activity and for the rational design of more potent and selective analogs.

Design and Synthesis of Targeted Bioactive Analogs

The synthesis of various aminobenzoate esters is a well-established area of organic chemistry. google.com The 4-aminobenzoate scaffold is a versatile starting point for the design of new bioactive molecules. For example, in the development of local anesthetics, the basic structure is often described as having three components: a lipophilic section, a linker, and a hydrophilic section. rsc.org Modifications to each of these parts can significantly alter the compound's anesthetic properties.

The synthesis of novel benzoate compounds often involves multi-step processes such as alkylation and esterification, starting from materials like 4-aminobenzoic acid or 4-hydroxybenzoic acid. rsc.org For instance, a series of novel benzoate compounds with potential local anesthetic effects were designed and synthesized by integrating the structures of tetracaine and pramocaine. rsc.org

In a different application, 4-aminobenzoic acid esters of polyethylene (B3416737) glycol have been synthesized for the purpose of protein pegylation, which can improve the therapeutic properties of proteins. rsc.org This demonstrates the utility of the aminobenzoate structure in bioconjugation and drug delivery.

The table below summarizes some synthetic modifications and their intended applications for aminobenzoate analogs.

| Starting Material/Core Structure | Synthetic Modification | Targeted Application | Reference |

| 4-Aminobenzoic acid | Alkylation and esterification | Local anesthetics | rsc.org |

| 4-Hydroxybenzoic acid | Alkylation and esterification | Local anesthetics | rsc.org |

| 4-Aminobenzoic acid | Esterification with polyethylene glycol | Protein pegylation | rsc.org |

| Ethyl 4-hydroxybenzoate | Williamson etherification with 11-bromoundecanoic acid hexylamide | Organogelators for oil spill remediation | mdpi.com |

Correlation of Structural Modifications with Observed Biological Responses

The biological activity of this compound analogs is intrinsically linked to their chemical structures. Modifications to the core molecule can significantly influence their therapeutic properties, a concept central to medicinal chemistry. Studies on closely related Ethyl 4-aminobenzoate derivatives have provided valuable insights into these structure-activity relationships (SAR).

For instance, the conversion of the amino group into a Schiff base or a heterocyclic ring system, such as 1,3,4-oxadiazole (B1194373), has been shown to be a fruitful strategy for generating antimicrobial compounds. The formation of Schiff bases, by condensing the amino group with various aldehydes, introduces an imine (-C=N-) linkage. The nature of the aldehyde-derived substituent plays a crucial role in determining the antimicrobial spectrum and potency.

Exploration of Potential Therapeutic Applications

The structural versatility of this compound and its analogs has prompted investigations into a range of therapeutic applications, with the most significant findings to date in the antimicrobial field.

Antimicrobial Activity:

Research has demonstrated that derivatives of the closely related Ethyl 4-aminobenzoate exhibit notable antibacterial and antifungal properties. One study focused on the synthesis of a Schiff base, (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate, derived from ethyl-4-aminobenzoate. This compound was found to be active against the Gram-positive bacterium Bacillus subtilis, the Gram-negative bacterium Enterobacter, and the fungus Fusarium oxysporum nih.gov.

Another study explored the synthesis of a series of imides and Schiff bases from ethyl-4-aminobenzoate. These derivatives were tested against a panel of microbes, including three Gram-positive bacteria (Staphylococcus aureus, Micrococcus luteus, and Bacillus pumilus), two Gram-negative bacteria (Pseudomonas aeruginosa and Escherichia coli), and two fungal species (Saccharomyces cerevisiae and Candida albicans). The results indicated that certain modifications led to compounds with moderate to potent antibacterial and slight to moderate antifungal activities researchgate.net.

Interactive Data Table: Antimicrobial Activity of Selected Ethyl 4-aminobenzoate Derivatives

| Compound Type | Derivative | Target Organism | Activity | Reference |

| Schiff Base | (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate | Bacillus subtilis | Active | nih.gov |

| Schiff Base | (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate | Enterobacter | Active | nih.gov |

| Schiff Base | (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate | Fusarium oxysporum | Active | nih.gov |

| Imide/Schiff Base | Various Derivatives | Gram-positive bacteria | Moderate to Potent | researchgate.net |

| Imide/Schiff Base | Various Derivatives | Gram-negative bacteria | Moderate to Potent | researchgate.net |

| Imide/Schiff Base | Various Derivatives | Fungi | Slight to Moderate | researchgate.net |

Antitumor and Anti-inflammatory Potential:

While direct evidence for the antitumor and anti-inflammatory activities of this compound itself is limited, the broader class of aminobenzoic acid derivatives has been investigated for these properties. For example, Schiff bases derived from various amino-substituted aromatic compounds have shown promise as anticancer agents mdpi.comrsc.orgthaiscience.infonih.gov. The mechanism of action for such compounds often involves the induction of apoptosis in cancer cells rsc.orgnih.gov. Similarly, 1,3,4-oxadiazole derivatives, which can be synthesized from aminobenzoate precursors, have been explored for their anti-inflammatory effects nih.govresearchgate.netnih.govchula.ac.thmdpi.com. These findings suggest that the this compound scaffold could be a valuable starting point for the design and synthesis of novel antitumor and anti-inflammatory agents. Further research is warranted to explore these potential applications through targeted structural modifications.

Role as a Pharmaceutical Intermediate

This compound and its close analog, ethyl 4-aminobenzoate (also known as benzocaine), serve as important intermediates in the pharmaceutical industry. These molecules provide a versatile platform for the synthesis of more complex active pharmaceutical ingredients (APIs). Their utility stems from the presence of reactive functional groups—the amino or methylamino group and the ethyl ester—which can be readily modified through various chemical reactions.

For instance, the amino group can be acylated, alkylated, or used to form heterocyclic rings, while the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. A patent for the preparation of an "ethyl-4-dimethylaminobenzoate intermediate benzocaine" highlights the role of such compounds in the synthesis of other pharmaceutically relevant molecules google.com. The core structure of this compound can be found within more complex drug molecules, underscoring its importance as a building block in drug discovery and development. The ability to synthesize a diverse range of derivatives from this starting material makes it a valuable tool for medicinal chemists aiming to develop new drugs with improved efficacy and safety profiles.

Degradation Studies and Environmental Fate of Ethyl 4 Methylamino Benzoate

Photodegradation Pathways and Identification of By-products

The primary driver of transformation for many organic compounds in sunlit surface waters is photodegradation, a process initiated by the absorption of UV light. For ethyl 4-(methylamino)benzoate (B8343159), this process is expected to be a significant degradation route. Studies on its precursor, ODPABA, show that UV radiation exposure leads to the sequential loss of methyl groups from the amine function. jeeng.netd-nb.info This suggests a primary photodegradation pathway for ethyl 4-(methylamino)benzoate is the loss of its remaining methyl group to form ethyl 4-aminobenzoate (B8803810) (Et-PABA). nih.gov

Further photocatalytic studies on the closely related Et-PABA have identified a range of transformation products, indicating that the degradation does not stop at simple demethylation. These processes can induce further reactions, including hydroxylation of the aromatic ring, demethylation, and molecular rearrangements, leading to a variety of by-products. nih.gov

Investigation of UV-Induced Demethylation Processes

The core of the initial photodegradation step is the UV-induced demethylation of the amino group. Research on ODPABA confirms that this process occurs readily upon irradiation with UV light, first forming 2-ethylhexyl 4-(methylamino)benzoate and subsequently 2-ethylhexyl 4-aminobenzoate. jeeng.net This demethylation is a key transformation pathway. d-nb.info It is therefore highly probable that this compound undergoes a similar UV-induced demethylation to yield ethyl 4-aminobenzoate. This reaction involves the cleavage of the nitrogen-carbon bond of the methyl group, a process facilitated by the energy absorbed from UV photons.

Oxidative Degradation Mechanisms Under Various Conditions

In addition to direct photodegradation, this compound is subject to degradation through advanced oxidation processes (AOPs), which are relevant in both natural water bodies and water treatment facilities. These processes involve highly reactive species such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻).

Hydrogen Peroxide (H₂O₂): In the presence of UV light, hydrogen peroxide generates powerful hydroxyl radicals, significantly accelerating the degradation of organic pollutants. Studies on ODPABA demonstrate that the H₂O₂/UV system effectively produces 2-ethylhexyl 4-(methylamino)benzoate and its fully demethylated analogue, 2-ethylhexyl 4-aminobenzoate. jeeng.netresearchgate.netresearchgate.net This indicates that the oxidative force of hydroxyl radicals contributes to the demethylation process. A significant and concerning by-product of this oxidative degradation is formaldehyde (B43269), a known toxic and carcinogenic compound. researchgate.netresearchgate.net

Sodium Hypochlorite (B82951) (NaOCl): Commonly used for water disinfection, sodium hypochlorite in the presence of UV light creates a complex mixture of reactive species, including chlorine and hydroxyl radicals. When ODPABA is degraded under these conditions, the formation of chlorinated derivatives of 2-ethylhexyl 4-(methylamino)benzoate is observed. jeeng.netresearchgate.net This reveals that alongside demethylation, chlorination of the benzene (B151609) ring is a major competing reaction pathway. These halogenated by-products are often more persistent and toxic than the parent compound.

Ozone (O₃): Ozonation, another powerful water treatment method, also effectively degrades these compounds. In a UV/Ozone system, the degradation of ODPABA was found to produce 4-(methylamino)benzoic acid. jeeng.netresearchgate.net This finding is particularly relevant as it points to the cleavage of the ethyl ester group while the methylamino group remains, at least initially, intact under these specific oxidative conditions.

The following table summarizes the identified degradation products of this compound and its precursors under various oxidative conditions.

| Oxidizing System | Precursor Compound | Key Degradation Products of Interest |

| UV/H₂O₂ | ODPABA | 2-ethylhexyl 4-(methylamino)benzoate, 2-ethylhexyl 4-aminobenzoate, Formaldehyde |

| UV/NaOCl | ODPABA | Dichlorinated 2-ethylhexyl 4-(methylamino)benzoate, Dichlorinated 2-ethylhexyl 4-aminobenzoate |

| UV/O₃ | ODPABA | 4-(methylamino)benzoic acid |

| UV/Persulfate | Ethyl 4-aminobenzoate | Various hydroxylated and rearranged intermediates |

Influence of Environmental Factors on Degradation

The efficiency and pathways of this compound degradation are not static but are influenced by various environmental parameters.

pH: The pH of the water plays a critical role in the degradation kinetics and the types of by-products formed. nih.gov Studies on ODPABA have shown that the rate of its decomposition and the quantity of halogenated by-products generated during chlorination are dependent on the pH of the system. jeeng.netresearchgate.netbibliotekanauki.pl For other similar aromatic amines, such as sulfonamides, pH affects the surface charge of the molecule and the photocatalyst, thereby influencing the degradation rate. nih.gov For instance, acidic conditions were found to favor the formation of azo compounds from sulfonamide degradation. nih.gov The chemical behavior of 4-(N-methylamino)benzoic acid has also been noted to be pH-dependent. researchgate.net

Matrix Components: Natural waters contain a complex mixture of dissolved organic matter (DOM), inorganic ions, and other substances that can significantly impact degradation processes. Humic acid, a major component of DOM, has been shown to inhibit the degradation of ethyl 4-aminobenzoate in a UV/persulfate system, likely by competing for reactive radicals and absorbing UV light. mdpi.comresearchgate.net Other components like bicarbonate and chloride ions, commonly found in tap water and surface water, can also influence degradation rates by acting as radical scavengers or, in some cases, forming secondary radicals that can participate in degradation. nih.govmdpi.com The degradation of ODPABA is known to be affected by matrix components such as dissolved organic matter, chlorides, and nitrates. jeeng.net

Toxicological Assessment and Environmental Impact of Degradation Products

The degradation of a parent compound does not always signify detoxification. The transformation products can sometimes be more harmful than the original molecule.

The generation of formaldehyde during the oxidative degradation of the precursor ODPABA is a significant concern due to its carcinogenic properties. researchgate.netresearchgate.net Furthermore, the formation of chlorinated by-products during treatment with sodium hypochlorite is highly problematic, as halogenated organic compounds are often more toxic and persistent in the environment than their non-halogenated counterparts. jeeng.netresearchgate.net

Conversely, some studies offer a more optimistic outlook. Research on the photocatalytic transformation of ethyl 4-aminobenzoate (Et-PABA) indicated that the resulting irradiation products exhibited lower toxicity to luminescent bacteria than the parent compound. nih.gov However, toxicological data for many of the specific degradation products of this compound are scarce. A safety data sheet for the related compound, ethyl 3-amino-4-(methylamino)benzoate, classifies it as an irritant and acutely toxic upon ingestion. fishersci.fr Moreover, information from the European Chemicals Agency (ECHA) on a structurally similar compound, Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate, indicates it is toxic to aquatic life with long-lasting effects. europa.eu This highlights the potential for degradation products of this compound to pose a risk to aquatic ecosystems. The lack of comprehensive toxicological data for many identified by-products underscores a critical knowledge gap that needs to be addressed for a thorough environmental risk assessment.

Q & A

Q. What are the established synthetic routes for Ethyl 4-(methylamino)benzoate, and how are intermediates characterized?

this compound is typically synthesized via sequential functionalization of ethyl 4-aminobenzoate. A common approach involves:

- Step 1 : Reacting ethyl 4-aminobenzoate with tetramethylthiuram disulfide (DTMT) to introduce a thiourea group, forming intermediates like 4-[(dimethylcarbamothioyl)amino]benzoate .

- Step 2 : Deamination of intermediates to generate isothiocyanate derivatives, followed by hydrazine hydrate treatment to form hydrazine-carbothioamide analogs .

- Characterization : Purity is confirmed via thin-layer chromatography (TLC), while structural elucidation employs H/C NMR, IR spectroscopy, and X-ray crystallography for crystalline derivatives .

Q. Which spectroscopic methods are critical for characterizing this compound and its derivatives?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H NMR identifies proton environments (e.g., methylamino and ester groups), while C NMR confirms carbonyl (C=O) and aromatic carbons .

- Infrared (IR) Spectroscopy : Stretching frequencies for N–H (3200–3400 cm), C=O (1700–1750 cm), and C–N (1250–1350 cm) validate functional groups .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in solid-state structures .

Q. How does this compound function as a co-initiator in polymer chemistry?

In resin cements, it acts as a co-initiator with camphorquinone (CQ) for free-radical polymerization. Compared to methacrylate-based amines, it demonstrates:

- Higher Reactivity : Achieves superior monomer conversion rates due to efficient electron transfer in the CQ/amine system .

- Improved Physical Properties : Resins incorporating this compound exhibit enhanced flexural strength and lower water sorption .

Advanced Research Questions

Q. How can computational methods optimize the electronic structure analysis of this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) is used to:

- Model Electronic Properties : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge-transfer interactions .

- Thermochemical Accuracy : Validate atomization energies and ionization potentials with <3 kcal/mol deviation from experimental data .

- Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions in reaction mechanisms .

Q. What challenges arise in crystallographic refinement of this compound derivatives, and how are they addressed?

Crystallographic issues include:

- Disorder in Flexible Groups : Methylamino and ester moieties may exhibit positional disorder. SHELXL refinement tools apply restraints (e.g., DFIX, SIMU) to model anisotropic displacement parameters .

- Twinned Crystals : SHELXPRO interfaces with twin-law matrices to deconvolute overlapping reflections in high-symmetry space groups .

Q. How can contradictory spectroscopic data for this compound derivatives be resolved?

Contradictions (e.g., NMR vs. IR assignments) require:

Q. What strategies improve synthetic yields of this compound in multi-step reactions?

- Catalyst Optimization : Use palladium catalysts (e.g., Pd/C) for efficient cyanation or cross-coupling steps .

- Solvent Selection : Polar aprotic solvents (e.g., dioxane) enhance nucleophilic substitution rates in hydrazine reactions .

- Stoichiometric Ratios : A 1:2 CQ/amine ratio maximizes photoinitiation efficiency in polymer systems .

Q. How does the methylamino group influence the compound's UV absorption and applications in materials science?

The methylamino group:

- Enhances Electron Donation : Stabilizes charge-transfer complexes, broadening UV absorption spectra (e.g., for sunscreen or photopolymer applications) .

- Modifies Solubility : Increases polarity, improving compatibility with hydrophilic resin matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.